

Determining the Minimum Inhibitory Concentration (MIC) of GSK1829820A against *Mycobacterium tuberculosis* H37Rv

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Compound of Interest

Compound Name: GSK1829820A

Cat. No.: B607770

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of the novel compound **GSK1829820A** against the reference strain of *Mycobacterium tuberculosis*, H37Rv. The protocol details the standardized broth microdilution method, a widely accepted and reliable technique for assessing the *in vitro* antimycobacterial activity of new chemical entities. Additionally, an overview of the Resazurin Microtiter Assay (REMA) is included as a rapid and cost-effective alternative. This guide is intended to provide researchers with the necessary protocols to independently verify and expand upon the activity of **GSK1829820A**.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *Mycobacterium tuberculosis* (Mtb) necessitates the discovery and development of new antitubercular agents with novel mechanisms of action. **GSK1829820A** is a promising candidate inhibitor of Mtb gyrase, an essential enzyme for bacterial DNA replication.[\[1\]](#)[\[2\]](#) Determining the MIC is a critical first step in the preclinical evaluation of this compound, providing a quantitative measure of its potency.

The H37Rv strain of *M. tuberculosis* is a well-characterized, virulent laboratory strain that serves as a standard for antimicrobial susceptibility testing.[3][4] This document outlines the EUCAST (European Committee on Antimicrobial Susceptibility Testing) recommended broth microdilution method for MIC determination, which is considered a reference standard.[5][6][7]

Quantitative Data Summary

The following table summarizes hypothetical MIC values for **GSK1829820A** against *M. tuberculosis* H37Rv, presented for illustrative purposes. Researchers should generate their own data following the provided protocols.

Compound	M. tuberculosis Strain	MIC (µg/mL)	MIC (µM)	Method	Reference Drugs	MIC (µg/mL)
GSK1829820A	H37Rv	0.06	0.12	Broth Microdilution	Isoniazid	0.03 - 0.12[5]
GSK1829820A	H37Rv	0.06	0.12	REMA	Rifampicin	0.06 - 0.25
Moxifloxacin	0.12 - 0.5[6]					

Note: The MIC values for **GSK1829820A** are placeholders and should be determined experimentally.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the EUCAST reference method for Mtb susceptibility testing.[5][7]

3.1.1. Materials

- *Mycobacterium tuberculosis* H37Rv (ATCC 27294)
- Middlebrook 7H9 broth base

- Oleic acid-albumin-dextrose-catalase (OADC) enrichment
- Glycerol
- Sterile distilled water
- **GSK1829820A** and reference drugs (e.g., Isoniazid, Rifampicin)
- Dimethyl sulfoxide (DMSO) for dissolving compounds
- Sterile 96-well U-bottom microtiter plates
- Sterile glass beads (3-5 mm)
- McFarland 0.5 turbidity standard
- Incubator at 37°C
- Biosafety cabinet (Class II or higher)
- Inverted mirror for reading plates

3.1.2. Preparation of Media and Reagents

- Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol and 10% (v/v) OADC enrichment.
- Drug Stock Solutions: Dissolve **GSK1829820A** and reference drugs in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in complete 7H9 broth to create working stock solutions.

3.1.3. Inoculum Preparation

- Culture *M. tuberculosis* H37Rv on Middlebrook 7H10 or 7H11 agar for 3-4 weeks.
- Transfer a few colonies into a sterile tube containing 5 mL of complete 7H9 broth and glass beads.

- Vortex for 1-2 minutes to break up clumps.
- Allow the large particles to settle for 30 minutes.
- Adjust the turbidity of the supernatant to match a 0.5 McFarland standard using sterile distilled water. This corresponds to approximately 1×10^7 CFU/mL.
- Prepare a 1:100 dilution of the adjusted suspension in complete 7H9 broth to obtain the final inoculum of approximately 1×10^5 CFU/mL.

3.1.4. Assay Procedure

- In a 96-well plate, add 100 μ L of complete 7H9 broth to all wells.
- Add 100 μ L of the highest concentration of **GSK1829820A** working stock to the first column of wells.
- Perform a 2-fold serial dilution by transferring 100 μ L from the first column to the second, and so on, down to the desired final concentration. Discard 100 μ L from the last column of the dilution series.
- Include wells for a positive control (no drug) and a negative control (no bacteria).
- Inoculate all test and positive control wells with 100 μ L of the final bacterial inoculum (1×10^5 CFU/mL). The final volume in each well will be 200 μ L.
- Seal the plate in a gas-permeable bag and incubate at 37°C.
- Read the plates using an inverted mirror when visible growth is apparent in the positive control wells (typically 10-14 days).
- The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of *M. tuberculosis*.

Resazurin Microtiter Assay (REMA)

The REMA method is a colorimetric assay that provides results more rapidly than traditional growth-based methods.[\[8\]](#)[\[9\]](#)[\[10\]](#)

3.2.1. Additional Materials

- Resazurin sodium salt powder
- Sterile phosphate-buffered saline (PBS)

3.2.2. Assay Procedure

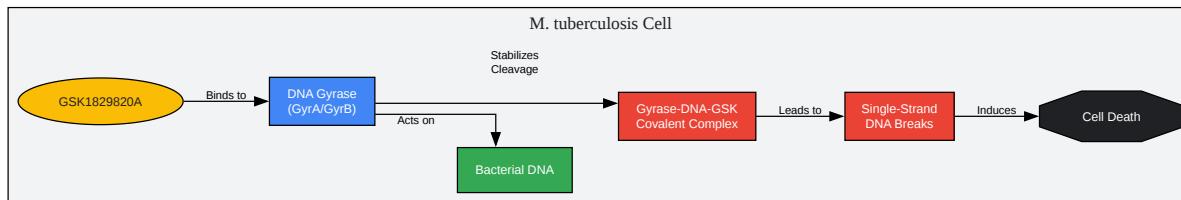
- Perform the drug dilutions and inoculation in the 96-well plate as described in the broth microdilution method (sections 3.1.3 and 3.1.4).
- Incubate the plate at 37°C for 7 days.
- Prepare a 0.02% (w/v) solution of resazurin in sterile distilled water and filter-sterilize.
- Add 30 µL of the resazurin solution to each well.
- Re-incubate the plate at 37°C for 24-48 hours.
- Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.^[9] The MIC is the lowest drug concentration that remains blue.

Visualizations

Mechanism of Action of *Mycobacterium tuberculosis* Gyrase Inhibitors

GSK1829820A is hypothesized to be a *Mycobacterium tuberculosis* gyrase inhibitor (MGI).

These compounds act by stabilizing the covalent complex between DNA gyrase and cleaved DNA, which leads to single-stranded DNA breaks and ultimately cell death.^{[1][2]} This mechanism differs from that of fluoroquinolones, which typically induce double-stranded breaks.^[1]

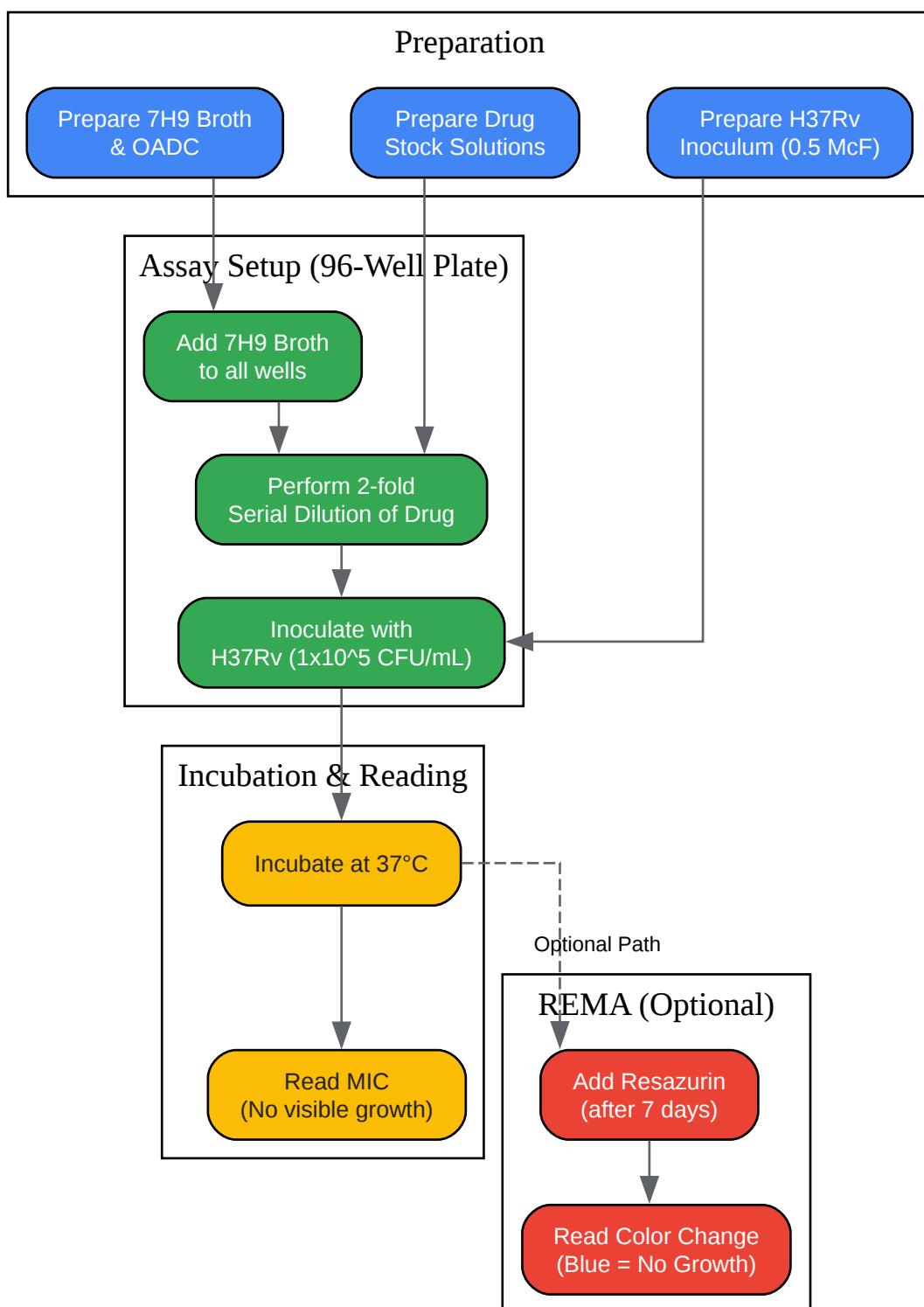


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Caption: Proposed mechanism of action for **GSK1829820A**.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of **GSK1829820A**.

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Caption: Broth microdilution workflow for MIC determination.

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References

- 1. Mechanism of Action of *Mycobacterium tuberculosis* Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of *Mycobacterium tuberculosis* Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Variation among genome sequences of H37Rv strains of *Mycobacterium tuberculosis* from multiple laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing of *Mycobacterium tuberculosis* complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicentre testing of the EUCAST broth microdilution reference method for MIC determination on *Mycobacterium tuberculosis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Resazurin Microtiter Assay Plate Testing of *Mycobacterium tuberculosis* Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of *Mycobacterium tuberculosis* resistance in a high tuberculosis resistance setting [scielo.org.za]
- 10. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Determining the Minimum Inhibitory Concentration (MIC) of GSK1829820A against *Mycobacterium tuberculosis* H37Rv]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607770#determining-the-mic-of-gsk1829820a-for-h37rv>]

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